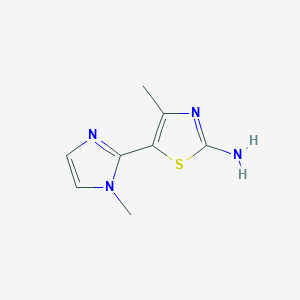

4-methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine

Description

4-Methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a 1-methylimidazole moiety at position 3. Its molecular formula is C₈H₁₀N₄S (molecular weight: 194.26 g/mol), with the SMILES notation CN1C=NC=C1C2=C(N=C(S2)N)C.

Key structural features:

- Thiazole ring: A five-membered ring containing sulfur and nitrogen atoms.

- 1-Methylimidazole substituent: Enhances electronic interactions and binding affinity.

- Amino group at position 2: Facilitates hydrogen bonding in biological targets.

Properties

IUPAC Name |

4-methyl-5-(1-methylimidazol-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S/c1-5-6(13-8(9)11-5)7-10-3-4-12(7)2/h3-4H,1-2H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYCRLDCEBMUQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=NC=CN2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929975-79-1 | |

| Record name | 4-methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thioamide and imidazole derivatives under specific reaction conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using catalytic processes and controlled environments .

Chemical Reactions Analysis

4-methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

Scientific Research Applications

Medicinal Chemistry

The compound is studied for its potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents . The presence of both imidazole and thiazole rings enhances its interaction with biological targets, making it a candidate for drug design.

Research indicates that derivatives of imidazole and thiazole exhibit a wide range of biological activities:

- Antimicrobial Properties : Studies have shown that compounds similar to 4-methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine demonstrate effectiveness against various bacterial strains.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the growth of cancer cells through mechanisms that involve apoptosis and cell cycle arrest.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions:

Synthetic Routes

A common synthetic route involves the cyclization of thioamide and imidazole derivatives under specific conditions. Key reactions include:

- Oxidation : Using agents like hydrogen peroxide can yield sulfoxides or sulfones.

- Reduction : Lithium aluminum hydride can reduce the compound to form corresponding amines.

- Substitution Reactions : Nucleophilic substitutions can occur at the imidazole or thiazole rings.

Industrial Applications

In addition to its pharmaceutical potential, this compound may find applications in the development of new materials with tailored properties, such as polymers or coatings that require specific chemical functionalities.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of thiazole derivatives. The findings indicated that compounds similar to 4-methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amines exhibited significant activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Research

Research conducted at a leading cancer research institute evaluated the anticancer effects of imidazole-thiazole hybrids. The study found that these compounds could induce apoptosis in leukemia cells via mitochondrial pathways. The unique structural features of 4-methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amines were highlighted as critical for enhancing bioactivity.

Mechanism of Action

The mechanism of action of 4-methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table compares the target compound with structurally related analogs:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Replacement of the thiazole’s 4-methyl group with a phenyl ring (CID 16227734) increases molecular weight and may enhance π-π stacking in protein binding .

- Bioactivity Modulation : MortaparibMild’s thiophene-triazole substitution confers dual inhibitory activity, unlike the target compound’s imidazole-thiazole system .

- Solubility : Hydrobromide salts (e.g., sc-352527) improve aqueous solubility compared to the free base .

Crystallographic and Binding Studies

The target compound exhibits distinct binding modes in protein complexes:

- Endothiapepsin Complex (PDB: 4Y3X) : Binds to the active site via hydrogen bonds between the thiazole amine and Asp82/Asp77 residues .

- BACE1 Inhibition : The imidazole moiety participates in hydrophobic interactions with catalytic aspartates, a feature shared with triazole-containing analogs like MortaparibMild .

Biological Activity

4-Methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that combines imidazole and thiazole moieties, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound's molecular formula is , and its structure features both imidazole and thiazole rings, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H10N4S |

| IUPAC Name | 4-methyl-5-(1-methylimidazol-2-yl)-1,3-thiazol-2-amine |

| SMILES | CC1=C(SC(=N1)N)C2=NC=CN2C |

| InChI | InChI=1S/C8H10N4S/c1-5-6(13-8(9)11-5)7-10-3-4-12(7)2/h3-4H,1-2H3,(H2,9,11) |

The biological activity of this compound can be attributed to its interaction with various biological targets:

Target Interactions:

- Enzymatic Inhibition: The compound may inhibit specific enzymes involved in cellular processes.

- Receptor Binding: It could interact with receptors affecting signaling pathways.

Biochemical Pathways:

Imidazole derivatives are known to influence multiple biochemical pathways, including those related to cell proliferation and apoptosis. The presence of the thiazole ring enhances these interactions, potentially leading to significant biological effects.

Antimicrobial Activity

Research indicates that compounds with thiazole and imidazole rings exhibit antimicrobial properties. For instance, studies have shown that similar thiazole derivatives demonstrate effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria .

Anticancer Potential

Several studies have highlighted the anticancer properties of thiazole derivatives. For example:

- Cytotoxicity Studies: Compounds similar to 4-methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amines have shown IC50 values in the low micromolar range against cancer cell lines .

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound A | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 |

| Compound B | Jurkat (human T-cell leukemia) | 1.61 ± 1.92 |

These findings suggest that modifications in the structure can significantly enhance cytotoxicity against cancer cells.

Study on Structure Activity Relationship (SAR)

A comprehensive SAR analysis indicated that the presence of specific substituents on the thiazole ring could enhance anticancer activity. For instance:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. For example, thiazole formation often involves reacting substituted thioamides with α-haloketones under reflux in polar aprotic solvents (e.g., DMF or DMSO). Imidazole substituents are introduced via Suzuki coupling or nucleophilic substitution, requiring catalysts like Pd(PPh₃)₄ and base conditions (e.g., Na₂CO₃). Yield optimization depends on temperature control (70–100°C), stoichiometric ratios (1:1.2 for thioamide:haloketone), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is structural validation performed for this compound, and what analytical discrepancies require resolution?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry. For instance, the thiazole C-H proton typically resonates at δ 7.2–7.5 ppm in CDCl₃, while imidazole protons appear at δ 7.8–8.1 ppm. Discrepancies between calculated and observed elemental analysis (e.g., C, H, N content) may arise from hygroscopic byproducts, necessitating Karl Fischer titration or repeated recrystallization from ethanol/water mixtures. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) further validates molecular ions .

Advanced Research Questions

Q. What computational strategies are employed to predict the bioactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/SDD level calculates bond angles (e.g., C1-C2-C3 ≈ 121.4°) and electrostatic potential surfaces to predict binding affinities. Molecular docking (AutoDock Vina) against targets like α-glucosidase (PDB: 2ZE0) evaluates interactions, with binding poses scored for hydrogen bonds (e.g., imidazole N-H with Asp214) and hydrophobic contacts. Discrepancies between in silico and experimental IC₅₀ values may require re-parameterization of force fields or solvation models .

Q. How can contradictory biological activity data across studies be systematically addressed?

- Methodological Answer : Inconsistent IC₅₀ values in enzyme inhibition assays (e.g., α-glucosidase vs. COX-2) may stem from assay conditions. Standardize protocols:

Use identical enzyme batches (e.g., Sigma-Aldrich E0150).

Control DMSO concentration (<1% v/v) to avoid solvent interference.

Validate via orthogonal assays (e.g., fluorescence polarization vs. calorimetry).

Statistical analysis (ANOVA with Tukey’s post-hoc test) identifies outliers, while molecular dynamics simulations (AMBER) assess conformational stability under physiological pH .

Q. What strategies optimize regioselectivity in derivatizing the thiazole-amine moiety?

- Methodological Answer : To functionalize the 2-amine group without side reactions:

- Protect the thiazole NH with Boc anhydride (di-tert-butyl dicarbonate) in THF at 0°C.

- Perform nucleophilic acyl substitution using acyl chlorides (e.g., benzoyl chloride) in the presence of Et₃N.

- Deprotect with TFA/CH₂Cl₂ (1:4) at room temperature.

Monitor by TLC (Rf shift from 0.3 to 0.6 in ethyl acetate) and characterize intermediates via FT-IR (disappearance of N-H stretch at ~3400 cm⁻¹) .

Q. How are reaction byproducts characterized, and what mitigates their formation?

- Methodological Answer : Byproducts like sulfoxides or dimerized imidazoles arise from over-oxidation or radical coupling. Liquid chromatography-mass spectrometry (LC-MS) with a C18 column (ACN/0.1% formic acid gradient) identifies impurities. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.